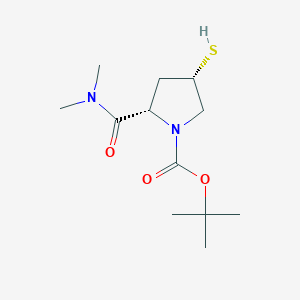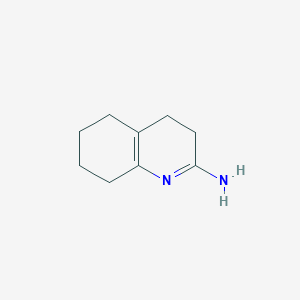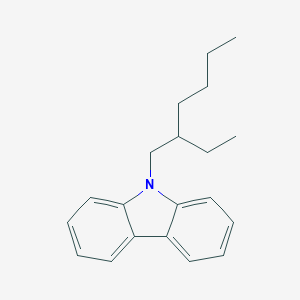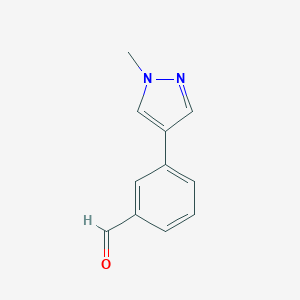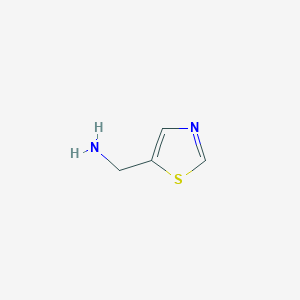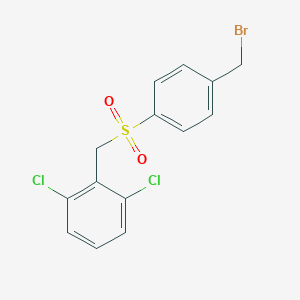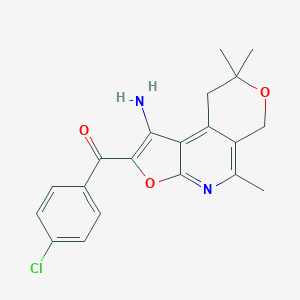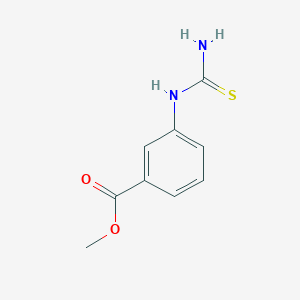
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as Chlorprothixene Morpholine Salt and is synthesized by combining glycine and chlorprothixene with morpholine. In
科学的研究の応用
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a potential antipsychotic drug. Studies have shown that this compound has a potent antipsychotic effect and can be used to treat various mental health disorders such as schizophrenia and bipolar disorder.
作用機序
The mechanism of action of Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is not entirely understood. However, it is believed to work by blocking certain receptors in the brain, including dopamine and serotonin receptors. This action helps to reduce the symptoms of mental health disorders such as hallucinations, delusions, and mood swings.
Biochemical and Physiological Effects:
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This action helps to improve mood and reduce the symptoms of mental health disorders.
実験室実験の利点と制限
One of the significant advantages of Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is its potent antipsychotic effect. This makes it a valuable tool for studying the underlying mechanisms of mental health disorders and developing new treatments. However, there are also limitations to using this compound in lab experiments. It can be challenging to control the dosage and ensure consistent results, and there may be ethical concerns regarding the use of antipsychotic drugs in animal studies.
将来の方向性
There are several future directions for research on Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1). One area of interest is its potential use in combination with other drugs to enhance its antipsychotic effect. Another direction is to explore its potential applications in other fields, such as cancer research and pain management. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. Its potent antipsychotic effect makes it a valuable tool for studying the underlying mechanisms of mental health disorders and developing new treatments. Further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) involves the reaction of glycine and chlorprothixene with morpholine in a 1:1 ratio. The reaction takes place in a solvent such as ethanol or methanol, and the resulting product is a white crystalline powder.
特性
CAS番号 |
180179-64-0 |
|---|---|
分子式 |
C16H17ClN2O5 |
分子量 |
352.77 g/mol |
IUPAC名 |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine |
InChI |
InChI=1S/C12H8ClNO4.C4H9NO/c13-9-10(14-5-8(15)16)12(18)7-4-2-1-3-6(7)11(9)17;1-3-6-4-2-5-1/h1-4,14H,5H2,(H,15,16);5H,1-4H2 |
InChIキー |
GBXXHPUYVBOCQW-UHFFFAOYSA-N |
SMILES |
C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
正規SMILES |
C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
その他のCAS番号 |
180179-64-0 |
同義語 |
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. wi th morpholine (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
